molecular formula C8H5F5 B1451999 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene CAS No. 1138445-27-8

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene

Cat. No.: B1451999
CAS No.: 1138445-27-8
M. Wt: 196.12 g/mol
InChI Key: LHKFHBOJYINWMF-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of multiple fluorine atoms in its structure imparts unique physical and chemical properties, making it of significant interest in various fields of research and industry.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is primarily related to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can modulate the electronic properties of the compound, influencing its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene can be compared with other fluorinated aromatic compounds such as:

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFHBOJYINWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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